
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with isopropylphenyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) under reflux conditions in toluene. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrole ring or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 1-(2-isopropylphenyl)pyrazole-3,4-dicarboxylate: A structurally similar compound with a pyrazole ring instead of a pyrrole ring.
Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate: Another related compound with slight variations in the substituents.
Uniqueness
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both isopropylphenyl and methyl groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
853319-14-9 |
|---|---|
Fórmula molecular |
C18H21NO4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
dimethyl 2-methyl-1-(2-propan-2-ylphenyl)pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C18H21NO4/c1-11(2)13-8-6-7-9-15(13)19-10-14(17(20)22-4)16(12(19)3)18(21)23-5/h6-11H,1-5H3 |
Clave InChI |
QKGDYFLHBUZHJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN1C2=CC=CC=C2C(C)C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)

![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
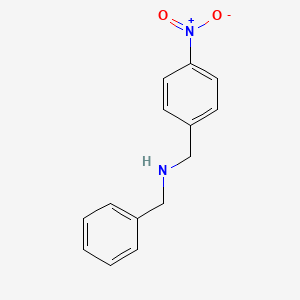

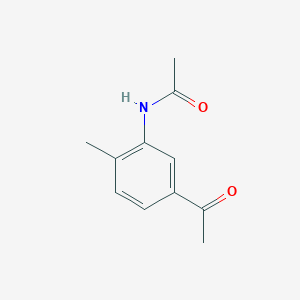
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)


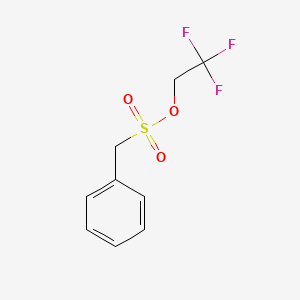

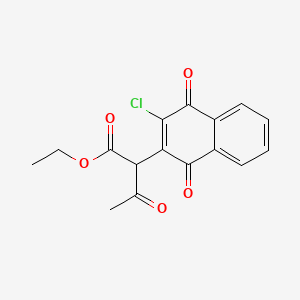
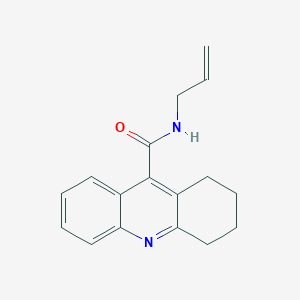
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)
